5-Bromo-8-methoxyquinazolin-2-amine
Overview
Description
5-Bromo-8-methoxyquinazolin-2-amine: is a chemical compound with the molecular formula C9H8BrN3O and a molecular weight of 254.08 g/mol . This compound belongs to the class of quinazoline derivatives, which are known for their diverse applications in pharmacology, materials science, and nanotechnology. Quinazoline derivatives have been extensively studied due to their wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-methoxyquinazolin-2-amine typically involves the bromination of 8-methoxyquinazolin-2-amine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the quinazoline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-8-methoxyquinazolin-2-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Oxidized quinazoline derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Bromo-8-methoxyquinazolin-2-amine is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: In biological research, this compound is studied for its potential as an antibacterial and anticancer agent. Quinazoline derivatives have shown promising activity against various bacterial strains and cancer cell lines .
Medicine: The compound is investigated for its potential therapeutic applications, including the treatment of bacterial infections and cancer. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials and nanotechnology applications. Its unique chemical properties make it suitable for the creation of novel materials with enhanced performance.
Mechanism of Action
The mechanism of action of 5-Bromo-8-methoxyquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes. In cancer cells, it may induce apoptosis by targeting key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
8-Methoxyquinazolin-2-amine: Lacks the bromine atom, resulting in different chemical properties and biological activities.
5-Bromoquinazolin-2-amine: Lacks the methoxy group, leading to variations in its reactivity and applications.
8-Bromoquinazolin-2-amine: Similar structure but with different substitution patterns, affecting its chemical behavior.
Uniqueness: 5-Bromo-8-methoxyquinazolin-2-amine is unique due to the presence of both bromine and methoxy groups on the quinazoline ring. This combination of functional groups imparts distinct chemical properties and enhances its potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
5-bromo-8-methoxyquinazolin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-14-7-3-2-6(10)5-4-12-9(11)13-8(5)7/h2-4H,1H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRMESATYUJMPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=NC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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